molecular formula C12H10O3 B181880 3-Methoxynaphthalene-1-carboxylic acid CAS No. 147397-60-2

3-Methoxynaphthalene-1-carboxylic acid

Cat. No. B181880
M. Wt: 202.21 g/mol
InChI Key: KDCWMJAKDVZCAO-UHFFFAOYSA-N
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Description

3-Methoxynaphthalene-1-carboxylic acid is a chemical compound with the CAS Number: 147397-60-2 . It has a molecular weight of 202.21 . The IUPAC name for this compound is 3-methoxy-1-naphthoic acid .


Molecular Structure Analysis

The InChI code for 3-Methoxynaphthalene-1-carboxylic acid is 1S/C12H10O3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7H,1H3,(H,13,14) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Methoxynaphthalene-1-carboxylic acid is a powder with a melting point of 154-156 degrees .

Scientific Research Applications

Biological Activities of Carboxylic Acids

Carboxylic acids derived from plants, including compounds structurally related to 3-Methoxynaphthalene-1-carboxylic acid, demonstrate a range of biological activities. The structure of these compounds significantly influences their antioxidant, antimicrobial, and cytotoxic activities. Research shows that the antioxidant activity of these compounds is notably high in rosmarinic acid and decreases in a specific order, highlighting the impact of hydroxyl groups and conjugated bonds on biological activity. Moreover, the antimicrobial properties vary based on the microbial strain and experimental conditions, with caffeic acid and cinnamic acid showing high antimicrobial activity. The cytotoxic potential is influenced by the presence of hydroxyl groups, suggesting the importance of structural features in determining bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are also investigated for their role as biocatalyst inhibitors in microbial fermentative production. The inhibitory effects of carboxylic acids on microbes such as Escherichia coli and Saccharomyces cerevisiae are highlighted, affecting their utility in producing biorenewable chemicals. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH is crucial for developing strategies to enhance microbial robustness and improve industrial performance (Jarboe et al., 2013).

Advances in Carboxylic Acid Recovery Technologies

The extraction and recovery of carboxylic acids from aqueous solutions are vital for their utilization in producing bio-based plastics and other industrial chemicals. Liquid-liquid extraction (LLX) technology, including the use of novel solvents such as ionic liquids, plays a significant role in the efficient recovery of carboxylic acids, highlighting the ongoing advancements in solvent development and regeneration strategies (Sprakel & Schuur, 2019).

Synthesis and Applications of Carboxylic Acid Derivatives

The synthesis and biological significance of carboxylic acid derivatives, including their anticancer potential, are of significant interest. Cinnamic acid derivatives, for example, have been explored for their medicinal properties against various cancers, underscoring the potential of carboxylic acid derivatives in therapeutic applications (De, Baltas, & Bedos-Belval, 2011).

Environmental Applications

Carboxylic acids and their derivatives also find applications in environmental science, particularly in the bioremediation of pollutants. Studies on the biodegradation of polycyclic aromatic hydrocarbons like pyrene by Mycobacterium strains illustrate the environmental significance of carboxylic acids in addressing contamination issues (Qutob et al., 2022).

Safety And Hazards

The safety information for 3-Methoxynaphthalene-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These represent various hazards associated with the compound, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-methoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCWMJAKDVZCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598807
Record name 3-Methoxynaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxynaphthalene-1-carboxylic acid

CAS RN

147397-60-2
Record name 3-Methoxynaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxynaphthalene-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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